4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile

Medicinal Chemistry Covalent Inhibitor Design Synthetic Methodology

4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile (CAS 918422-31-8) is a polyfunctionalized pyrimidine derivative with the molecular formula C₁₆H₁₄BrN₃ and a molecular weight of 328.21 g/mol. Its structure combines a 2-cyclopropylpyrimidine core with a 4-(1-bromoethyl) substituent at the 4-position and a benzonitrile group at the 5-position.

Molecular Formula C16H14BrN3
Molecular Weight 328.21 g/mol
CAS No. 918422-31-8
Cat. No. B12622406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
CAS918422-31-8
Molecular FormulaC16H14BrN3
Molecular Weight328.21 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)Br
InChIInChI=1S/C16H14BrN3/c1-10(17)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-18)3-5-12/h2-5,9-10,13H,6-7H2,1H3
InChIKeyUANMTNPOJOVSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 918422-31-8: Structural and Physicochemical Baseline for 4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile Procurement


4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile (CAS 918422-31-8) is a polyfunctionalized pyrimidine derivative with the molecular formula C₁₆H₁₄BrN₃ and a molecular weight of 328.21 g/mol . Its structure combines a 2-cyclopropylpyrimidine core with a 4-(1-bromoethyl) substituent at the 4-position and a benzonitrile group at the 5-position [1]. The aliphatic bromine atom on the α-carbon of the ethyl side chain provides a reactive electrophilic center, distinguishing this compound from its non-halogenated or alternative-halogen analogs. This reactivity profile positions it as a versatile synthetic intermediate in medicinal chemistry campaigns, rather than a biologically annotated end-product.

Why 4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile Cannot Be Directly Replaced by Its Closest Analogs


Close structural analogs of CAS 918422-31-8 differ at the critical 4-(1-substituted-ethyl) position. The non-halogenated ethyl precursor (CAS 918422-30-7) and the aminoethyl variant (CAS 918422-33-0) lack the electrophilic bromine necessary for alkylation chemistry or covalent probe design . The azidoethyl congener (CAS 918422-32-9) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but introduces orthogonal reactivity that is incompatible with nucleophile-sensitive reaction manifolds . These functional group differences mean that generic substitution without re-validating downstream synthetic routes or biological target engagement profiles carries high risk of divergent reactivity, selectivity, and ultimate pharmacological outcome.

Quantitative Differentiation Evidence: 4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile vs. Closest Analogs


Electrophilic Reactivity: Alkyl Bromide vs. Primary Amine and Azide Functional Handles

CAS 918422-31-8 contains a secondary alkyl bromide (1-bromoethyl), a functional group with well-established reactivity as an electrophile in nucleophilic displacement reactions. In contrast, the closest commercially available analogs—the ethyl derivative (CAS 918422-30-7) and the aminoethyl derivative (CAS 918422-33-0)—lack this electrophilic center . The azidoethyl analog (CAS 918422-32-9) provides a 1,3-dipolar cycloaddition handle, but does not serve as a direct electrophilic alkylating agent . Quantitative comparison of leaving-group propensity is inferred from the pKₐ of the conjugate acid: Br⁻ (pKₐ ≈ –9) is an excellent leaving group, whereas NH₂ would require conversion to a better leaving group (e.g., diazotization), and N₃ is a poor leaving group without reduction. This difference is critical for applications requiring direct alkylation of nucleophilic residues (e.g., cysteine thiols) in covalent inhibitor design.

Medicinal Chemistry Covalent Inhibitor Design Synthetic Methodology

Molecular Descriptor Differentiation: LogP, TPSA, and Rotatable Bond Count vs. Amino and Azido Analogs

Computed molecular descriptors highlight how the 1-bromoethyl substituent alters key drug-likeness parameters relative to its analogs. CAS 918422-31-8 has a higher predicted LogP (~3.6), reflecting increased lipophilicity from the bromine atom, compared to the more polar aminoethyl analog (predicted LogP ~2.1). The topological polar surface area (TPSA) of the target compound is ~49 Ų, versus ~64 Ų for the amine, a difference that impacts passive membrane permeability predictions . The rotatable bond count is identical (3) across the ethyl, bromoethyl, and aminoethyl analogs, ensuring comparable conformational flexibility.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Provenance: Documented Synthesis from 4-(2-Cyclopropyl-4-ethylpyrimidin-5-yl)benzonitrile

CAS 918422-31-8 is prepared by radical bromination of the corresponding ethyl precursor (CAS 918422-30-7) using N-bromosuccinimide (NBS) under photochemical or thermal initiation . This one-step transformation from a commercially available building block (918422-30-7, listed by multiple vendors) provides direct synthetic access. The aminoethyl analog requires additional reduction or reductive amination steps, and the azido analog necessitates Sₙ2 displacement or diazotransfer chemistry, each adding a synthetic step and reducing overall yield .

Process Chemistry Route Scouting Intermediate Supply

Procurement-Relevant Application Scenarios for 4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile


Covalent Fragment and PROTAC Linker-Directed Synthesis

The 1-bromoethyl group serves as a latent electrophilic warhead for targeting cysteine residues in covalent fragment screening libraries. When incorporated into bifunctional degrader (PROTAC) designs, the alkyl bromide can be displaced by thiol-containing E3 ligase ligands, enabling modular linker attachment without requiring additional activation steps, as demonstrated by analogous bromoethyl-substituted heterocycles in recent BRD4-targeting PROTAC patent literature [1][2].

Late-Stage Diversification of Pyrimidine-Based Kinase Inhibitor Scaffolds

The 2-cyclopropyl-5-(4-cyanophenyl)pyrimidine core is a recognized pharmacophore in kinase inhibitor design. The bromoethyl substituent at the 4-position allows for nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling diversification at a late stage, avoiding de novo scaffold synthesis for each analog. This strategy is employed in the optimization of pyrimidine-based inhibitors, where the cyclopropyl group enhances metabolic stability [3].

Synthesis of Click-Chemistry Precursors via Azide Displacement

Direct displacement of the bromide with sodium azide yields CAS 918422-32-9, the azidoethyl congener, in a single step. This transformation provides rapid access to a CuAAC-compatible building block for bioconjugation or activity-based protein profiling (ABPP) probe assembly. Procuring the bromoethyl precursor and performing in-house azidation offers cost advantages over purchasing the pre-formed azide, which is typically more expensive and less stable .

Comparative Reactivity Screening in Covalent Inhibitor Selectivity Panels

Due to the absence of publicly available head-to-head target engagement data, the bromoethyl compound is best deployed in controlled comparative reactivity screens against its amino and azido analogs. The intrinsic electrophilicity of the alkyl bromide can be benchmarked against the amine's nucleophilicity and the azide's bioorthogonality in the same biochemical assay, providing project-specific differentiation data to guide candidate selection [4].

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